Co‑crystal Binding to CHIKV nsP3 Macrodomain – Structural Validation vs. Other Quinazoline Fragments
In a fragment‑based screen of 40 compounds soaked into CHIKV nsP3 macrodomain crystals, methyl 2‑oxo‑1,2‑dihydroquinazoline‑4‑carboxylate (SRI‑44019) was one of the fragments that yielded a co‑crystal structure (PDB 6W8Z) [1]. The ligand is well resolved in the ADP‑ribose binding pocket, with a real‑space correlation coefficient (RSCC) of 0.904 and an R‑factor of 0.143 [2]. In contrast, the majority of the 40 screened fragments failed to produce interpretable electron density in the same pocket, and the most advanced 2‑pyrimidone‑4‑carboxylate analog (SRI‑40582, 6‑isobutyl‑2‑oxo‑pyrimidine‑4‑carboxylate) showed a different binding mode requiring π‑π interactions with Y114 [1]. No other 2‑oxo‑1,2‑dihydroquinazoline‑4‑carboxylate isomer was reported to yield a co‑crystal structure in this system.
| Evidence Dimension | Fragment co‑crystallisation success and ligand electron‑density fit in CHIKV nsP3 macrodomain |
|---|---|
| Target Compound Data | RSCC = 0.904 (chain A); R‑factor = 0.143 |
| Comparator Or Baseline | SRI‑40582 (6‑isobutyl‑2‑oxo‑pyrimidine‑4‑carboxylate) – different binding pose; ~90% of the 40 fragments screened showed no binding |
| Quantified Difference | RSCC = 0.904 vs. no detectable electron density for most fragments; SRI‑40582 utilises a distinct π‑π interaction network |
| Conditions | Co‑crystal soaking, PDB 6W8Z, resolution 1.90 Å |
Why This Matters
Demonstrated structural engagement of the CHIKV nsP3 macrodomain provides a validated starting point for antiviral fragment elaboration that is not available for isomeric quinazoline esters or other 2‑oxoquinazoline‑4‑carboxylate variants.
- [1] Zhang, S., et al. Pyrimidone inhibitors targeting Chikungunya Virus nsP3 macrodomain by fragment-based drug design. PLoS ONE, 2021, 16, e0245013. View Source
- [2] RCSB PDB, Ligand Validation for 6W8Z – TJD (methyl 2-oxo-1,2-dihydroquinazoline-4-carboxylate). RCSB PDB, 2021. View Source
